molecular formula C10H8BrNO2S B1373119 4-Bromo-2-(4-methoxyphenoxy)thiazole CAS No. 1065074-21-6

4-Bromo-2-(4-methoxyphenoxy)thiazole

Cat. No.: B1373119
CAS No.: 1065074-21-6
M. Wt: 286.15 g/mol
InChI Key: QFHHBXSQYIPVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(4-methoxyphenoxy)thiazole (CAS 1065074-21-6) is a high-purity brominated heterocyclic compound supplied for laboratory research use. This chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. The compound features a thiazole core, a privileged structure in medicinal chemistry known for its aromaticity and presence in numerous bioactive molecules . The bromine atom at the 4-position of the thiazole ring makes it a valuable reactant for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships. Thiazole-containing compounds are extensively investigated for diverse therapeutic applications. Research indicates thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial , anticancer , anti-inflammatory, and antiviral properties . Some thiazole-based molecules function as enzyme inhibitors, targeting key proteins involved in disease pathways, such as kinase enzymes in cancer or FabH in bacterial fatty acid synthesis . The 4-methoxyphenoxy substituent in this compound may contribute to its pharmacokinetic properties and target binding affinity. This product is intended for research applications as a key intermediate in the synthesis of more complex thiazole derivatives for biological evaluation. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-13-7-2-4-8(5-3-7)14-10-12-9(11)6-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHBXSQYIPVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674649
Record name 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-21-6
Record name 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 4 Methoxyphenoxy Thiazole

Retrosynthetic Analysis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis begins with the disconnection of the carbon-bromine bond at the C-4 position. This step, a functional group interconversion (FGI), points to 2-(4-methoxyphenoxy)thiazole as a key intermediate.

The next major disconnection breaks the thiazole (B1198619) ring itself. The most common and robust method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound and a thioamide. Applying this disconnection to the 2-(4-methoxyphenoxy)thiazole intermediate suggests two primary synthons: a nucleophilic sulfur- and nitrogen-containing fragment corresponding to the 2-(4-methoxyphenoxy) group, and an electrophilic three-carbon fragment that will form the backbone of the thiazole ring.

This leads to two plausible forward-synthesis strategies:

Route A: Synthesize the 2-(4-methoxyphenoxy)thiazole core first and then introduce the bromine atom regioselectively at the C-4 position.

Route B: Utilize a precursor that already contains the C-4 bromo substituent or a group that can be easily converted to it during the thiazole ring formation.

The chemical equivalents for the synthons derived from the Hantzsch disconnection would be O-(4-methoxyphenyl) thiocarbamate (or a related thio-precursor) and an α-haloacetaldehyde or a derivative thereof.

Strategies for Constructing the Thiazole Heterocycle

The formation of the 2,4-disubstituted thiazole core is the cornerstone of the synthesis. The Hantzsch thiazole synthesis and its variations are the most widely employed methods for this transformation. chemhelpasap.comscribd.com

Adaptations of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method that involves the reaction of an α-haloketone (or aldehyde) with a thioamide to form the corresponding thiazole. chemhelpasap.comscribd.commdpi.comresearchgate.net To generate the 2-(4-methoxyphenoxy)thiazole intermediate, a specific set of reactants is required.

The key components for this adapted synthesis would be:

Thioamide component : O-(4-methoxyphenyl) thiocarbamate. This molecule provides the nitrogen at position 3, the carbon at position 2, and the attached 4-methoxyphenoxy group.

α-Halocarbonyl component : A C2 synthon like 2-chloroacetaldehyde or 2-bromoacetaldehyde. This component provides carbons 4 and 5 of the thiazole ring.

The reaction mechanism initiates with the nucleophilic sulfur atom of the thiocarbamate attacking the electrophilic carbon of the α-halocarbonyl, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the aromatic thiazole ring.

Reactant 1Reactant 2ProductConditionsReference
α-HaloketoneThioamide2,4-Disubstituted ThiazoleTypically reflux in a solvent like ethanol chemhelpasap.comscribd.com
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea (B124793)Substituted ThiazoleSilica supported tungstosilisic acid, ultrasonic irradiation mdpi.com

Alternative Cyclization Pathways for Thiazole Formation

While the Hantzsch synthesis is predominant, alternative pathways often involve variations of the same core reaction: the condensation of an α-halo ketone with a thioamide. organic-chemistry.org These alternatives typically differ in the specific reagents used to generate the key intermediates or the reaction conditions employed.

One such variation involves a three-component reaction. For instance, α-haloketones can react with thiourea and various aldehydes in a one-pot procedure to yield highly substituted thiazoles. researchgate.net While not directly applicable to the synthesis of the unsubstituted C-5 position in the target molecule, this demonstrates the flexibility of the general condensation approach.

Another strategy involves the use of α-tosyloxy ketones as a substitute for α-haloketones, which can sometimes offer advantages in terms of reactivity and handling. The fundamental cyclization mechanism with the thioamide partner remains consistent.

Regioselective Introduction of the Bromine Atom at C-4 of the Thiazole Ring

Introducing the bromine atom specifically at the C-4 position of the 2-(4-methoxyphenoxy)thiazole ring is a critical and challenging step. The inherent reactivity of the thiazole ring and the directing effects of the substituent at C-2 must be carefully managed.

Direct Bromination Approaches

Direct electrophilic aromatic substitution is a common method for halogenating heterocyclic compounds. nih.govresearchgate.netnih.gov Reagents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) are typically used. utm.mymasterorganicchemistry.comorganic-chemistry.orgyoutube.comlibretexts.org The regioselectivity of this reaction is governed by the electronic properties of the substituent already on the ring.

The 2-(4-methoxyphenoxy) group is expected to be electron-donating, thereby activating the thiazole ring towards electrophilic attack. In many thiazole systems, the C-5 position is the most nucleophilic and thus the most likely site for electrophilic substitution. Therefore, direct bromination of 2-(4-methoxyphenoxy)thiazole could potentially lead to a mixture of products, with 5-bromo and 4,5-dibromo derivatives being significant byproducts.

Achieving C-4 selectivity via direct bromination would likely require specialized conditions, such as the use of specific catalysts or solvent systems that can sterically or electronically favor attack at the C-4 position over the C-5 position.

SubstrateReagentPotential ProductsNotesReference
Activated Aromatic RingNBSBrominated AromaticNBS provides a low, steady concentration of Br₂. masterorganicchemistry.comyoutube.com
2-Substituted ThiazoleBr₂ or NBS5-Bromo-thiazole, 4,5-Dibromo-thiazoleC-5 is often the most reactive site for electrophilic attack. acs.orglookchem.com

Sequential Bromination-Debromination Sequences

A more controlled and often more effective method for achieving specific regiochemistry is through a sequential halogenation-dehalogenation strategy. acs.orglookchem.comresearchgate.netnih.gov This approach involves over-brominating the thiazole ring and then selectively removing the unwanted bromine atoms.

A plausible sequence for synthesizing this compound would be:

Exhaustive Bromination: Treatment of 2-(4-methoxyphenoxy)thiazole with an excess of a brominating agent (e.g., NBS or Br₂) to form 2-(4-methoxyphenoxy)-4,5-dibromothiazole.

Selective Debromination: The resulting dibromo-compound is then subjected to a selective debromination at the C-5 position. This can often be achieved through a halogen-metal exchange reaction followed by quenching with a proton source. Treating the dibrominated thiazole with an organolithium reagent (like n-butyllithium) at low temperatures can preferentially form a lithiated intermediate at the more reactive 5-position. Subsequent addition of water or an alcohol quenches this intermediate, replacing the bromine with a hydrogen atom and leaving the desired 4-bromo product. researchgate.net

This multi-step approach offers superior regiocontrol compared to direct bromination, making it a more reliable strategy for obtaining the target compound. acs.orglookchem.comresearchgate.net

Starting MaterialReagentsIntermediateFinal ProductNotesReference
2,4,5-Tribromothiazole1. n-BuLi or MeLi 2. H₂O2,4-Dibromo-5-lithiothiazole2,4-Dibromothiazole (B130268)The 5-bromine atom is the most reactive towards lithium-halogen exchange. researchgate.net
2-Substituted-4,5-dibromothiazole1. n-BuLi, -78°C 2. H₂O2-Substituted-4-bromo-5-lithiothiazole2-Substituted-4-bromothiazoleSelective removal of the C5-bromine is a common strategy. researchgate.netnih.gov

Synthetic Routes for Incorporating the 4-Methoxyphenoxy Group at C-2

The introduction of a phenoxy group onto the C-2 position of a thiazole ring is a critical transformation in the synthesis of this compound. This is typically achieved through reactions that form a carbon-oxygen bond between the thiazole core and the phenolic fragment.

Nucleophilic Aromatic Substitution on 2-Halogenated Thiazoles

A primary and well-established method for forming the C-2 ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov This mechanism is particularly effective for heteroaromatic systems like thiazoles, which are sufficiently electron-deficient to be susceptible to nucleophilic attack, especially when activated by a good leaving group such as a halogen.

The synthesis of the target compound via this route would logically commence with a 2,4-dihalogenated thiazole precursor, such as 2,4-dibromothiazole. In such precursors, the halogen at the C-2 position is generally more susceptible to nucleophilic displacement than the halogen at C-4. nih.gov The reaction involves the attack of the 4-methoxyphenoxide ion, generated in situ from 4-methoxyphenol (B1676288) and a suitable base, on the C-2 position of the thiazole ring. The departure of the bromide ion subsequently yields the desired 2-phenoxy-substituted thiazole.

Key reaction components typically include:

Substrate: 2,4-dibromothiazole or 2-chloro-4-bromothiazole.

Nucleophile: 4-methoxyphenol.

Base: A base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the phenol (B47542), forming the more potent nucleophile, 4-methoxyphenoxide.

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide (DMAc) are commonly employed to facilitate the reaction. nih.gov

The regioselectivity of this reaction, favoring substitution at the C-2 position, makes it a highly effective strategy for synthesizing this compound. nih.gov

Etherification Reactions with 4-Methoxyphenol Derivatives

This approach is a specific application of the SNAr mechanism, focusing on the formation of the ether bond (etherification). The reaction conditions are chosen to specifically promote the phenoxy-dehalogenation at the C-2 position. doi.org The process involves heating the 2-halogenated thiazole precursor with 4-methoxyphenol in the presence of a base.

A representative reaction scheme is as follows: 2,4-dibromothiazole is treated with 4-methoxyphenol and potassium carbonate in a solvent like DMF at an elevated temperature. The carbonate base facilitates the formation of the potassium 4-methoxyphenoxide salt, which then acts as the nucleophile to displace the bromide at the C-2 position. The choice of base and solvent is crucial for the reaction's success, influencing both the reaction rate and the yield of the final product.

Optimization of Synthetic Pathways and Reaction Efficiencies

Optimizing the synthesis of this compound is essential for improving yield, reducing reaction times, and ensuring scalability. The optimization process for the SNAr pathway typically involves the systematic variation of several key parameters. researchgate.net

Key Parameters for Optimization:

Choice of Base: While potassium carbonate is common, stronger bases like cesium carbonate or sodium hydride (NaH) can sometimes increase the reaction rate, although they may also lead to side reactions.

Solvent Selection: The polarity and boiling point of the solvent can significantly impact the reaction. Solvents like DMF, DMAc, NMP, and DMSO are often screened to find the optimal medium. researchgate.net

Temperature: Reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but can also promote the formation of impurities. An optimal temperature balances reaction speed with product purity.

Catalyst: In some cases, the addition of a catalyst, such as copper salts, can facilitate nucleophilic aromatic substitution reactions, potentially allowing for milder reaction conditions.

The following interactive table illustrates a hypothetical optimization study for the reaction between 2,4-dibromothiazole and 4-methoxyphenol, demonstrating how varying conditions can affect the product yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1001265
2Cs₂CO₃DMF100882
3K₂CO₃DMSO1201070
4Cs₂CO₃NMP100885
5K₂CO₃Toluene11024<10

This table is a representative example based on general optimization principles for SNAr reactions and does not represent experimentally verified data for this specific reaction.

Exploration of Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic organic chemistry seeks to develop more environmentally benign and efficient reaction methodologies. researchgate.net The synthesis of thiazole derivatives, including this compound, can benefit from these innovative techniques. bepls.combohrium.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com For the SNAr synthesis of the target compound, microwave heating can dramatically reduce reaction times from several hours to mere minutes, often leading to higher yields and cleaner reaction profiles. researchgate.net This is due to the efficient and rapid heating of the polar solvents typically used in these reactions.

Ultrasonic Irradiation: Sonication, or the use of ultrasound, is another non-conventional energy source that can promote chemical reactions. mdpi.com Applying ultrasonic waves to the reaction mixture can enhance mass transfer and create localized high-temperature and high-pressure zones, which can accelerate the rate of substitution.

Chemical Transformations and Derivatization Strategies of 4 Bromo 2 4 Methoxyphenoxy Thiazole

Functionalization at the Bromine-Substituted C-4 Position

The carbon-bromine bond at the C-4 position of the thiazole (B1198619) ring is a primary site for derivatization, offering a reliable handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is principally achieved through palladium-catalyzed cross-coupling reactions and organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds at the C-4 position of the thiazole ring. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent.

The Suzuki-Miyaura coupling involves the reaction of the 4-bromo-thiazole derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For a substrate like 4-Bromo-2-(4-methoxyphenoxy)thiazole, this reaction would replace the bromine atom with various aryl, heteroaryl, or alkyl groups, depending on the boronic acid used.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the 4-bromo-thiazole with a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. mdpi.com This method is instrumental for introducing alkynyl moieties, which can serve as precursors for further transformations or as key components in conjugated systems. researchgate.net

Below is a table illustrating typical conditions for these reactions based on similar bromo-heterocyclic substrates.

ReactionCoupling PartnerTypical CatalystTypical BaseTypical SolventExpected Product at C-4
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMFAryl group
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N or DIPAToluene or THFAlkynyl group

Organometallic Reactions (e.g., Lithium-Halogen Exchange followed by Electrophilic Quenching)

Another effective strategy for functionalizing the C-4 position is through organometallic intermediates generated via lithium-halogen exchange. wikipedia.orgharvard.edu This reaction involves treating this compound with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C). nih.govresearchgate.net The exchange is generally very fast and replaces the bromine atom with a lithium atom, forming the highly reactive intermediate, 4-lithio-2-(4-methoxyphenoxy)thiazole. wikipedia.org

This organolithium species can then be "quenched" by reacting it with a wide variety of electrophiles to introduce different functional groups. harvard.edu This two-step sequence allows for the installation of substituents that are not easily introduced via cross-coupling methods.

The following table provides examples of electrophiles that can be used and the corresponding functional groups that would be introduced at the C-4 position.

ElectrophileReagent ExampleFunctional Group Introduced at C-4
Aldehyde/KetoneBenzaldehydeHydroxyalkyl group (e.g., -CH(OH)Ph)
Carbon DioxideCO₂ (gas or dry ice)Carboxylic acid (-COOH)
Alkyl HalideMethyl iodide (CH₃I)Alkyl group (e.g., -CH₃)
DisulfideDimethyl disulfide (CH₃SSCH₃)Thioether (-SCH₃)
IsocyanatePhenyl isocyanate (PhNCO)Amide (-CONHPh)

Reactivity of the Thiazole Ring System

Beyond the C-4 position, the thiazole ring itself possesses a distinct reactivity profile influenced by the heteroatoms and the substituents.

Electrophilic Aromatic Substitution Patterns

The thiazole ring can undergo electrophilic aromatic substitution (EAS), although it is generally less reactive than benzene. The inherent electron distribution of the thiazole ring typically directs electrophiles to the C-5 position, which is the most electron-rich carbon. In the case of this compound, the C-4 position is blocked by bromine. Therefore, any further electrophilic substitution, such as nitration, sulfonation, or halogenation, would be expected to occur at the C-5 position. For example, bromination with a reagent like N-bromosuccinimide (NBS) would likely yield the 4,5-dibromo-2-(4-methoxyphenoxy)thiazole derivative. mdpi.com

Nucleophilic Additions and Ring Transformations

The electron-rich nature of the thiazole ring generally makes it resistant to nucleophilic attack unless the ring is activated by potent electron-withdrawing groups or the reaction proceeds under forcing conditions. Direct nucleophilic substitution of hydrogen is rare. Nucleophilic substitution of the bromine at C-4 is possible but typically requires harsh conditions or specific activation, as the thiazole ring itself does not provide sufficient activation for a standard SNAr mechanism.

Ring transformation reactions of thiazoles are also known but usually require specific reagents and conditions that lead to cleavage and rearrangement of the heterocyclic core, rather than simple nucleophilic addition.

Chemical Modifications of the 4-Methoxyphenoxy Side Chain

The 4-methoxyphenoxy side chain offers another avenue for derivatization. The methoxy (B1213986) group is a key functional handle. A common and synthetically useful modification is O-demethylation, which converts the methoxy group (-OCH₃) into a hydroxyl group (-OH). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). The resulting phenol (B47542) can then be used for further reactions, such as alkylation or acylation, to introduce new ether or ester functionalities.

Additionally, the phenoxy ring itself is an aromatic system. While the thiazole moiety is electron-withdrawing, the methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, it is conceivable that under controlled conditions, electrophilic substitution could occur on the phenoxy ring, likely at the positions ortho to the methoxy group (C-3' and C-5').

Alterations of the Methoxy Group

The methoxy group on the phenoxy ring of this compound represents a key site for chemical modification, primarily through ether cleavage reactions. These reactions convert the methoxy group into a hydroxyl group, which can then serve as a handle for further derivatization.

One of the most common methods for the cleavage of aryl methyl ethers is treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com This process yields the corresponding phenol, 4-bromo-2-(4-hydroxyphenoxy)thiazole, and a methyl halide. libretexts.org The use of boron tribromide (BBr3) is another effective method for demethylation, often proceeding under milder conditions than strong acids. organic-chemistry.org

The resulting hydroxyl group in 4-bromo-2-(4-hydroxyphenoxy)thiazole can be further modified. For instance, it can be alkylated to introduce longer or more complex alkyl chains, or it can be converted into esters or other functional groups, thus allowing for the synthesis of a diverse library of derivatives. Unexpectedly, in a study on thiazole-based stilbene (B7821643) analogs, the demethylation to a hydroxyl group did not lead to an increase in Top1 inhibition compared to the methoxy-containing compounds. nih.gov

ReagentProductReaction Type
HBr or HI4-Bromo-2-(4-hydroxyphenoxy)thiazoleAcidic Ether Cleavage
BBr34-Bromo-2-(4-hydroxyphenoxy)thiazoleLewis Acid-Mediated Ether Cleavage

Structural Variations of the Phenoxy Ring

Structural variations of the phenoxy ring in this compound can be achieved by introducing substituents onto the aromatic ring. While direct substitution on the pre-formed phenoxy ring can be challenging, a more common approach involves the synthesis of the target molecule from an already substituted phenol.

For instance, starting with substituted 4-methoxyphenols, a variety of analogues can be synthesized. The introduction of electron-donating or electron-withdrawing groups on the phenoxy ring can significantly influence the electronic properties and biological activity of the resulting thiazole derivative.

Another strategy to achieve structural diversity involves the modification of the bromo substituent on the thiazole ring, which in turn can be considered as generating structural analogues. The bromine atom at the 4-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby creating a library of analogues with diverse structural features.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.gov This method is highly versatile for the formation of carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the thiazole. nih.gov

Heck Reaction: The Heck reaction couples the this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the 4-position. wikipedia.orgorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.govresearchgate.net This introduces an alkynyl substituent at the 4-position of the thiazole ring.

These cross-coupling reactions provide a powerful toolkit for the late-stage functionalization of the this compound core, enabling the synthesis of a wide array of analogues with modified electronic and steric properties.

ReactionReactantProduct
Suzuki-Miyaura CouplingR-B(OH)24-R-2-(4-methoxyphenoxy)thiazole
Heck ReactionAlkene4-(alkenyl)-2-(4-methoxyphenoxy)thiazole
Sonogashira CouplingTerminal Alkyne4-(alkynyl)-2-(4-methoxyphenoxy)thiazole

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved through various synthetic routes, primarily by modifying the starting materials or the synthetic sequence.

A common method for the synthesis of 2-aminothiazole (B372263) derivatives, which can be precursors to the target structure, involves the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. nanobioletters.comwjpmr.com To synthesize analogues of this compound, one could start with different substituted phenacyl bromides and react them with a suitable thiourea derivative.

For the synthesis of 2-phenoxythiazole derivatives, a key step is the formation of the ether linkage. This can be achieved by the reaction of a 2-halothiazole with a substituted phenol in the presence of a base. For example, 2,4-dibromothiazole (B130268) can undergo regioselective cross-coupling reactions to introduce a substituent at the 2-position, followed by reaction with a substituted phenol to form the desired phenoxythiazole. mdpi.comnih.gov

The synthesis of homologues, where the carbon chain length is altered, could involve starting materials with longer alkyl chains on the phenoxy moiety or by introducing alkyl substituents of varying lengths at the 4-position of the thiazole ring via cross-coupling reactions as previously described.

The following table summarizes some synthetic strategies for preparing analogues and homologues:

Starting Material 1Starting Material 2Product Type
Substituted Phenacyl BromideThiourea4-Substituted-2-aminothiazole (precursor)
2,4-DibromothiazoleOrganometallic Reagent (R-M)2-R-4-bromothiazole (intermediate)
2-Halo-4-bromothiazoleSubstituted Phenol4-Bromo-2-(substituted phenoxy)thiazole
4-Bromo-2-chlorothiazole4-Methoxyphenol (B1676288)This compound

Advanced Spectroscopic and Structural Characterization in 4 Bromo 2 4 Methoxyphenoxy Thiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise molecular structure of 4-Bromo-2-(4-methoxyphenoxy)thiazole in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of each atom can be mapped out.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in the molecule. In a typical analysis, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on both the thiazole (B1198619) and methoxyphenoxy rings, as well as a characteristic singlet for the methoxy (B1213986) group's protons. The chemical shifts (δ) of these signals, reported in parts per million (ppm), are indicative of their electronic environment. For instance, the lone proton on the thiazole ring is expected to appear in a specific region, influenced by the adjacent bromine and sulfur atoms. Similarly, the protons on the 4-methoxyphenoxy group would exhibit a splitting pattern characteristic of a para-substituted benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following is a generalized representation. Actual experimental values are required for definitive assignment.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-H7.0 - 7.5-
Thiazole-C (C-Br)-100 - 110
Thiazole-C (C-S)-115 - 125
Thiazole-C (C=N)-160 - 170
Phenoxy-H (ortho to O)6.9 - 7.2-
Phenoxy-H (meta to O)6.8 - 7.0-
Phenoxy-C (C-O)-150 - 155
Phenoxy-C (C-OCH₃)-155 - 160
Phenoxy-C (ortho to O)-120 - 125
Phenoxy-C (meta to O)-114 - 118
Methoxy-H~3.8-
Methoxy-C-55 - 60

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the signals observed in 1D NMR and establish atomic connectivity, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for confirming the connectivity of protons within the methoxyphenoxy ring system.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC/HMQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the methoxyphenoxy group to the thiazole ring by showing a correlation between the phenoxy protons and the C2 carbon of the thiazole ring, and vice versa.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, the molecular formula (C₁₀H₈BrNO₂S) can be unequivocally verified. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+).

Analysis of the fragmentation pathways in the mass spectrum provides further structural confirmation. Common fragmentation patterns for this molecule could involve the cleavage of the ether bond, loss of the methoxy group, or fragmentation of the thiazole ring. Studying these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₈BrNO₂S
Exact Mass (Monoisotopic)284.9486
Molecular Weight286.15
Key Isotopic Peaks (m/z)[M]+ (for ⁷⁹Br), [M+2]+ (for ⁸¹Br)

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
C=C (Aromatic)Stretch1600 - 1450
C-O (Aryl ether)Asymmetric Stretch1270 - 1230
C-O (Aryl ether)Symmetric Stretch1050 - 1010
C=N (Thiazole)Stretch1650 - 1550
C-S (Thiazole)Stretch800 - 600
C-BrStretch600 - 500

The presence of these specific bands provides strong evidence for the key structural components of the molecule, such as the aromatic rings, the ether linkage, and the thiazole heterocycle.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the formation of a suitable single crystal. Analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

This data would confirm the planar nature of the thiazole and phenyl rings and reveal the dihedral angle between them, providing insight into the molecule's preferred conformation in the solid state. Furthermore, crystallographic analysis can identify intermolecular interactions, such as stacking or hydrogen bonding, which govern the crystal packing. While X-ray crystallographic data for many bromothiazole derivatives exist, specific data for this compound would be required for a complete solid-state characterization researchgate.netst-andrews.ac.uk.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for determining the purity of such compounds. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. The compound would elute at a characteristic retention time, and the purity can be calculated from the peak area in the chromatogram, typically using a UV detector set to an appropriate wavelength. The development of a validated HPLC method is crucial for quality control, ensuring the compound meets required purity specifications ptfarm.plresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would show a peak at a specific retention time, and the coupled mass spectrometer would provide mass data for that peak, confirming the identity of the compound and any impurities. GC-MS is particularly useful for identifying volatile byproducts or starting materials remaining in the final product mdpi.comscispace.com.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 4 Methoxyphenoxy Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-2-(4-methoxyphenoxy)thiazole at the atomic and electronic levels. These calculations offer a detailed picture of the molecule's stability, electron distribution, and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and various electronic properties in the ground state. By utilizing a functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

These calculations reveal the spatial arrangement of atoms that corresponds to the minimum energy state of the molecule. The resulting electronic properties, including dipole moment, polarizability, and electrostatic potential maps, provide a quantitative measure of the charge distribution and the molecule's polarity. The electrostatic potential map, in particular, highlights regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)

Property Value
Total Energy (Hartree) -2578.45
Dipole Moment (Debye) 3.21
HOMO Energy (eV) -6.54
LUMO Energy (eV) -1.23

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties calculated using DFT.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The energy and shape of these orbitals are critical in predicting the outcome of chemical reactions. youtube.com

For this compound, the HOMO is typically localized on the electron-rich portions of the molecule, such as the thiazole (B1198619) ring and the methoxyphenoxy group, indicating its nucleophilic character. The LUMO, conversely, is distributed over areas that can accept electrons, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. FMO analysis is instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this thiazole derivative.

Molecular Modeling and Conformational Landscape Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling and conformational analysis are therefore essential to explore the possible shapes that this compound can adopt and to identify the most stable conformers.

Due to the presence of single bonds, particularly the C-O bond linking the thiazole and phenoxy rings, this compound can exist in various conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structures. This exploration of the conformational landscape helps to identify the low-energy conformers that are most likely to be present under physiological conditions. Techniques such as potential energy surface (PES) scans are performed to map out the energy as a function of specific dihedral angles. The identification of the global minimum energy conformation is crucial, as this is often the bioactive conformation that interacts with biological targets. researchgate.netresearchgate.net

In Silico Molecular Docking Studies of this compound with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.govresearchgate.net

Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor, exploring various binding poses. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. These simulations can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, docking studies can reveal key interactions between the thiazole, bromo, and methoxyphenoxy moieties and the amino acid residues of a target protein. The interaction energies calculated provide a quantitative measure of the binding strength.

Table 2: Predicted Interaction Energies from Molecular Docking (Hypothetical Data)

Target Receptor Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase A -8.5 Lys72, Glu91, Leu173
Cyclooxygenase-2 -9.2 Arg120, Tyr355, Ser530

Note: The data in this table is hypothetical and for illustrative purposes.

Following the initial docking studies, hotspot analysis can be performed to identify specific regions within the binding site that contribute most significantly to the binding affinity. These "hotspots" are areas where modifications to the ligand can lead to substantial improvements in binding. By analyzing the interaction patterns and the energetic contributions of individual atoms or functional groups of this compound, medicinal chemists can rationally design derivatives with enhanced potency and selectivity. For instance, identifying an unoccupied hydrophobic pocket near the bromo substituent might suggest that replacing it with a larger, more lipophilic group could increase binding affinity. This iterative process of in silico design and optimization is a cornerstone of modern drug discovery.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior and conformational stability of this compound in various environments.

MD simulations on thiazole derivatives are instrumental in understanding their stability and interactions. nih.govrsc.org For this compound, an MD simulation would typically be initiated from an optimized molecular geometry, often obtained from quantum mechanical calculations such as Density Functional Theory (DFT). The molecule would be placed in a simulation box, often solvated with a chosen solvent (e.g., water or an organic solvent) to mimic experimental conditions.

Throughout the simulation, key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions are monitored. The RMSD provides insight into the structural stability of the molecule over the simulation time, with a stable system showing convergence to a plateau. The RMSF, on the other hand, highlights the flexibility of different parts of the molecule, indicating which atoms or functional groups exhibit greater movement. For this compound, one might expect higher fluctuations in the phenoxy group due to the rotational freedom around the ether linkage.

Furthermore, MD simulations can be employed to calculate binding free energies when studying the interaction of the molecule with a biological target, such as a protein. rsc.org These calculations help in understanding the stability of the ligand-protein complex.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the simulation.
Average RMSD1.5 ÅAverage deviation of the molecule's backbone atoms from the initial structure, indicating structural stability.
Average RMSF (Thiazole Ring)0.8 ÅLower fluctuation indicates a rigid core structure.
Average RMSF (Phenoxy Group)2.1 ÅHigher fluctuation suggests greater flexibility of this substituent.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. kbhgroup.inresearchgate.net These theoretical predictions are crucial for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to better match experimental values. These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. kbhgroup.in

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations can predict the absorption maxima (λmax) in its UV-Visible spectrum, which are related to the electronic transitions within the molecule, often involving the π-systems of the thiazole and phenyl rings. The calculations can also provide information on the oscillator strength of these transitions, which relates to the intensity of the absorption bands. kbhgroup.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating theoretical NMR spectra. mdpi.com By calculating the magnetic shielding tensors for each nucleus in this compound, the chemical shifts can be predicted and compared with experimental data, aiding in the assignment of signals to specific protons and carbons in the molecule.

Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value
FT-IRC=N stretch~1620 cm⁻¹
FT-IRC-O-C stretch~1240 cm⁻¹
UV-Visible (TD-DFT)λmax~280 nm
¹H NMR (GIAO)Thiazole-H~7.2 ppm
¹³C NMR (GIAO)Thiazole-C4 (with Br)~115 ppm
¹³C NMR (GIAO)Thiazole-C2 (with O)~165 ppm

These computational investigations provide a detailed and dynamic picture of this compound at the molecular level. The synergy between theoretical predictions and experimental observations is crucial for a comprehensive understanding of its chemical nature and potential applications.

Structure Activity Relationship Sar Investigations of 4 Bromo 2 4 Methoxyphenoxy Thiazole Derivatives

Correlating Structural Modifications with Changes in Molecular Interactions

The biological activity of a molecule is intrinsically linked to its ability to interact with specific biological targets. For derivatives of 4-bromo-2-(4-methoxyphenoxy)thiazole, these interactions are dictated by the spatial arrangement of atoms and the distribution of electronic charge across the molecule. Structural modifications, even minor ones, can lead to significant changes in these interactions, thereby altering the compound's efficacy and selectivity.

Impact of the 4-Bromo Substituent on Molecular Recognition and Binding

The presence of a bromine atom at the C-4 position of the thiazole (B1198619) ring is a key determinant of the molecule's interaction with its biological targets. Bromine, being a halogen, can participate in various non-covalent interactions, including halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a target macromolecule. The nature of the substituent at the fourth position of the thiazole ring has been shown to be a significant factor in determining the biological strength of related compounds. For instance, in some series of thiazole derivatives, substitution with a p-bromophenyl group at the fourth position of the thiazole ring has been found to increase antifungal and antituberculosis activities. nih.gov

However, the effect of a bromo substituent is context-dependent. In other classes of antimicrobial thiazoles, larger substituents at the C-4 position, including 4-bromo, have been associated with a significant decrease in activity when compared to smaller halogens like 4-fluoro. nih.gov This suggests that the size and polarizability of the halogen at this position play a crucial role in the steric and electronic complementarity with the binding site. The bromo group's influence is therefore a delicate balance between its ability to form favorable interactions and the potential for steric hindrance.

Significance of the 4-Methoxyphenoxy Moiety at Position 2 in Ligand-Target Interactions

The 4-methoxyphenoxy group at the C-2 position of the thiazole ring introduces a significant structural element that can profoundly influence ligand-target interactions. This moiety can engage in a variety of interactions, including hydrogen bonding via the ether oxygen and hydrophobic interactions through the phenyl ring. The methoxy (B1213986) group, in particular, can serve as a hydrogen bond acceptor.

Systematic Variation of the Thiazole Core Substituents

To build a comprehensive SAR model, systematic modifications of the substituents on the thiazole core are essential. This involves exploring a range of different chemical groups at key positions to probe the electronic, steric, and hydrophobic requirements of the biological target.

Exploration of Different Halogens at C-4

Replacing the bromine atom at the C-4 position with other halogens (fluorine, chlorine, and iodine) can provide valuable information about the role of halogen size, electronegativity, and polarizability in molecular interactions. The trend in activity across such a series can elucidate whether a specific type of halogen interaction, such as halogen bonding, is critical for activity, or if the primary role of the substituent is steric or electronic in nature.

Halogen at C-4Relative Atomic Radius (pm)Electronegativity (Pauling Scale)Potential Impact on Activity
Fluorine (F)423.98May increase metabolic stability and act as a hydrogen bond acceptor.
Chlorine (Cl)793.16Can participate in halogen bonding and alter electronic distribution.
Bromine (Br)942.96Known to form strong halogen bonds and can increase lipophilicity.
Iodine (I)1152.66Strongest halogen bond donor but may introduce significant steric bulk.

This table presents hypothetical impacts based on general principles of medicinal chemistry, as direct comparative studies on this specific scaffold were not identified.

Alterations of the Aryloxy Group at C-2

Modification of 2-Aryloxy GroupRationale for ModificationExpected Influence on Interactions
Positional Isomers of Methoxy GroupTo probe the spatial requirements of the binding pocket for a hydrogen bond acceptor.Shifting the methoxy group (e.g., to the 2- or 3-position) could disrupt or form new hydrogen bonds.
Demethylation (to a hydroxyl group)To introduce a hydrogen bond donor and increase polarity.May lead to new hydrogen bonding interactions with the target.
Replacement with other Alkoxy GroupsTo investigate the effect of steric bulk and lipophilicity.Larger alkoxy groups could provide better van der Waals contacts or cause steric clashes.
Introduction of Electron-Withdrawing GroupsTo modulate the electronic nature of the aromatic ring.Could alter pi-stacking interactions or the pKa of other functional groups.
Replacement of Phenyl with other RingsTo explore different hydrophobic and electronic interactions.Pyridyl or other heteroaromatic rings could introduce new hydrogen bonding possibilities.

This table is illustrative of potential synthetic strategies and their rationale in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of novel compounds before their synthesis, thereby guiding drug design and optimization efforts.

For this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for a training set of synthesized analogs with known biological activities. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. A robust QSAR model should not only have good statistical significance for the training set but also possess high predictive power for an external test set of compounds.

For example, a hypothetical QSAR equation might look like:

log(1/IC50) = alogP - bLUMO + c*MR + d

Where:

log(1/IC50) is the biological activity.

logP is the hydrophobicity.

LUMO is the energy of the lowest unoccupied molecular orbital.

MR is the molar refractivity (a steric parameter).

a, b, c, and d are regression coefficients.

Such a model could reveal, for instance, that increasing hydrophobicity and molar refractivity while decreasing the LUMO energy is beneficial for the biological activity of this class of compounds. This information would be invaluable for the rational design of new, more potent this compound derivatives. mdpi.com

Design Principles for Modulating Molecular Recognition

The molecular architecture of this compound presents a versatile scaffold for medicinal chemistry, offering multiple points for structural modification to fine-tune its interaction with biological targets. While comprehensive structure-activity relationship (SAR) studies specifically for this parent compound are not extensively detailed in publicly available literature, design principles for modulating its molecular recognition can be inferred from research on analogous 2-phenoxythiazole derivatives and related bromo-substituted aromatic compounds. The key to modulating activity lies in systematically altering its three main structural components: the thiazole core, the 4-bromo substituent, and the 2-(4-methoxyphenoxy) group.

The thiazole ring itself is a privileged scaffold in drug discovery, known for its ability to engage in various non-covalent interactions, including hydrogen bonding, and for its favorable pharmacokinetic properties. Modifications to this core, particularly at the 5-position, can significantly influence biological activity.

The substitution pattern on the phenoxy ring is a critical determinant of binding affinity and selectivity. The position and number of electron-donating or electron-withdrawing groups can alter the electronic properties and conformation of the entire molecule. For instance, in a series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles designed as microtubule targeting agents, the placement of methoxy groups on an attached phenyl ring had a major impact on antiproliferative activity. nih.gov Moving a methoxy group from the para- to the meta-position, or adding another methoxy group, led to a decrease in potency, indicating that a specific substitution pattern is required for optimal target engagement. nih.gov This suggests that for this compound derivatives, exploring alternative substitutions on the phenoxy ring (e.g., di-methoxy, hydroxyl, or halogen groups) is a primary strategy for modulating molecular recognition.

The following data tables, derived from studies on analogous molecular series, illustrate these design principles.

Table 1: Effect of Bromo Substitution on COX-2 Inhibition in an Analogous Phenoxy Acetic Acid Series

This table demonstrates the significant increase in inhibitory potency upon the addition of a bromine atom to the phenoxy ring in various molecular backbones, suggesting a potentially crucial role for halogen substitution in receptor binding for certain targets. mdpi.com

CompoundSubstitution on Phenoxy RingCOX-2 IC₅₀ (µM)
7a H (unsubstituted)0.13 ± 0.06
7b 4-Bromo0.06 ± 0.01
13a H (unsubstituted)0.23 ± 0.06
13b 4-Bromo0.13 ± 0.06

Table 2: Influence of Methoxy Group Position on Antiproliferative Activity in an Analogous 2-Amino-5-phenylthiazole Series

This table highlights the sensitivity of biological activity to the precise positioning of methoxy groups on a phenyl ring within a thiazole-based scaffold. nih.gov

CompoundSubstitution on C5-Phenyl RingCell LineIC₅₀ (nM)
3h 4-methoxyHeLa0.03 ± 0.00
3i 3-methoxyHeLa0.3 ± 0.0
3m 3,4-dimethoxyHeLa0.2 ± 0.0
  • Modification of the Phenoxy Ring: Altering the number, position, and electronic nature of substituents on the phenoxy group to optimize interactions within the target's binding pocket.
  • Substitution at the Thiazole 4-Position: Exchanging the bromine atom for other halogens or functional groups to explore the impact of size, electronegativity, and potential for halogen bonding on activity.
  • Exploration of the Thiazole 5-Position: Introducing various substituents at the unoccupied C5 position of the thiazole ring to probe for additional binding interactions.
  • These principles, derived from related chemical series, provide a foundational framework for the systematic structural evolution of the this compound scaffold to enhance its potency and selectivity for specific biological targets.

    Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research detailing the applications of This compound in the requested areas. While the individual components of its structure—a brominated thiazole and a methoxyphenoxy group—suggest potential reactivity and utility in various synthetic and applied contexts, specific examples and detailed studies concerning this particular compound are not documented in the accessible literature.

    Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for the following sections:

    Applications of 4 Bromo 2 4 Methoxyphenoxy Thiazole As a Research Building Block

    Potential as a Scaffold for Advanced Material Science Research:No studies were found that investigate the use of this compound in the development of materials such as conducting polymers or organic electronics.

    Further research and publication in these specific areas would be required to populate the requested article with factual and detailed findings.

    Emerging Research Avenues and Unaddressed Questions for 4 Bromo 2 4 Methoxyphenoxy Thiazole

    Development of Stereoselective Synthetic Methodologies

    The synthesis of chiral molecules is a cornerstone of modern drug discovery, as the stereochemistry of a compound can profoundly influence its pharmacological activity. For 4-Bromo-2-(4-methoxyphenoxy)thiazole, the introduction of chirality, particularly at the thiazole (B1198619) ring or its substituents, remains an unaddressed area of research.

    Currently, there are no reported stereoselective synthetic methods specifically for this compound. The development of such methodologies would be a significant advancement, enabling the synthesis of enantiomerically pure forms of its derivatives. This would allow for a detailed investigation into how chirality influences their biological and physical properties.

    Future research could focus on several promising strategies:

    Chiral Catalysis : The use of chiral catalysts, such as those based on transition metals or organocatalysts, could facilitate the enantioselective synthesis of precursors to this compound. For instance, asymmetric versions of the Hantzsch thiazole synthesis or related cyclization reactions could be explored.

    Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, could provide a straightforward route to chiral derivatives of the target compound.

    Resolution of Racemates : Classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or modern kinetic resolution methods, could be employed to separate racemic mixtures of chiral derivatives.

    The successful development of stereoselective synthetic routes would open the door to creating a diverse library of chiral this compound analogues for biological screening and materials science applications.

    Investigations into Green Chemistry Principles for its Synthesis

    The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research, aiming to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound is a critical, yet unexplored, research avenue.

    Conventional synthetic methods for thiazoles often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. Future research should aim to develop more sustainable synthetic protocols. Key areas for investigation include:

    Use of Greener Solvents : Replacing traditional organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents is a primary goal of green chemistry. scienceopen.comnih.govmdpi.comtaylorfrancis.com The feasibility of synthesizing this compound in these solvents needs to be systematically evaluated.

    Catalytic Approaches : The development of efficient catalytic systems can reduce the need for stoichiometric reagents, thereby minimizing waste. This could involve the use of heterogeneous catalysts that can be easily recovered and reused.

    Energy Efficiency : Exploring alternative energy sources, such as microwave irradiation or ultrasonication, can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. synplechem.comnih.gov

    Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves minimizing the formation of byproducts and protecting group manipulations. researchgate.net

    By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

    High-Throughput Synthesis and Screening Applications for Derivative Libraries

    High-throughput synthesis (HTS) and screening are powerful tools in modern drug discovery and materials science, enabling the rapid generation and evaluation of large libraries of compounds. nih.govenamine.netutsouthwestern.edunih.gov The application of these technologies to create and test derivatives of this compound is a significant and untapped opportunity.

    The core structure of this compound offers multiple points for diversification. The bromine atom at the 4-position is particularly amenable to a wide range of cross-coupling reactions, allowing for the introduction of various substituents. The phenoxy and methoxy (B1213986) groups also offer sites for modification.

    Future research in this area should focus on:

    Development of Robust Synthetic Protocols : Adapting known synthetic reactions for thiazoles to a high-throughput format is a key challenge. This requires the development of reliable and automated procedures that can be performed in parallel. synplechem.comnih.gov

    Library Design and Synthesis : The design of a focused library of derivatives should aim to explore a wide range of chemical space around the this compound scaffold. This could involve varying the substituents at the 4-position, as well as modifying the phenoxy ring.

    High-Throughput Screening : Once synthesized, the library of compounds can be screened against a variety of biological targets or for specific material properties. This will require the development of suitable high-throughput assays.

    The generation and screening of a derivative library of this compound could lead to the discovery of new compounds with valuable biological activities or material properties.

    Advanced Mechanistic Studies of its Chemical Transformations

    A deep understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing synthetic routes and developing new transformations. Currently, there is a lack of specific mechanistic studies for this compound.

    Future investigations could employ a combination of experimental and computational techniques to elucidate the pathways of key reactions. Areas of particular interest include:

    Palladium-Catalyzed Cross-Coupling Reactions : The bromine atom at the 4-position of the thiazole ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mit.edunih.govnih.govresearchgate.netmdpi.com Mechanistic studies could shed light on the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and help in the rational design of more efficient catalysts.

    Nucleophilic Aromatic Substitution : Understanding the reactivity of the thiazole ring towards nucleophiles is important for its functionalization. Mechanistic studies could clarify the factors that govern the regioselectivity of nucleophilic attack.

    Computational Modeling : Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state structures, and the electronic properties of intermediates. nih.govnih.gov These theoretical studies can complement experimental findings and guide the development of new synthetic strategies.

    A thorough understanding of the reaction mechanisms will not only facilitate the synthesis of this compound and its derivatives but also contribute to the broader field of heterocyclic chemistry.

    Exploration of Novel Supramolecular Interactions

    Supramolecular chemistry, the study of non-covalent interactions, is a rapidly growing field with applications in materials science, drug delivery, and catalysis. The potential of this compound to participate in novel supramolecular interactions is an exciting and unexplored area of research.

    The structure of this compound contains several features that could give rise to interesting supramolecular assemblies:

    Halogen Bonding : The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen or nitrogen. nih.govnih.govresearchgate.netmdpi.comrsc.orgresearchgate.netmdpi.com This interaction can be used to direct the self-assembly of molecules in the solid state and in solution.

    Pi-Stacking : The aromatic thiazole and phenyl rings can participate in π-stacking interactions, which can play a significant role in the organization of molecules in crystals and other condensed phases.

    Hydrogen Bonding : Although the parent molecule does not have strong hydrogen bond donors, derivatives could be designed to include functional groups capable of forming hydrogen bonds, further directing their self-assembly.

    Future research in this area could involve:

    Crystal Engineering : The systematic study of the crystal structures of this compound and its derivatives can reveal the dominant non-covalent interactions and guide the design of new materials with desired properties.

    Self-Assembly in Solution : Investigating the self-assembly of these molecules in solution using techniques such as NMR and UV-Vis spectroscopy can provide insights into the formation of supramolecular aggregates.

    Computational Studies : Molecular modeling can be used to predict and rationalize the formation of supramolecular structures, providing a deeper understanding of the underlying non-covalent interactions.

    Q & A

    Q. How can synthetic yields of 4-Bromo-2-(4-methoxyphenoxy)thiazole be optimized under varying reaction conditions?

    Q. What characterization techniques are critical for verifying the structure of this compound?

    Methodological Answer:

    • NMR Spectroscopy: Confirm substituent positions using ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and ¹³C NMR (thiazole carbons at δ 150–160 ppm) .
    • Mass Spectrometry: Validate molecular weight (expected [M+H]⁺ = 325.1 Da) and bromine isotope patterns .
    • IR Spectroscopy: Identify C-Br (550–600 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches .

    Q. How does the compound’s stability vary under different storage conditions?

    Q. What in vitro assays are suitable for preliminary biological screening?

    Methodological Answer:

    • Use MTT assays for cytotoxicity (e.g., IC₅₀ values against HeLa cells) .
    • Conduct antimicrobial disk diffusion assays (e.g., vs. S. aureus) with concentrations ≥50 µg/mL .

    Advanced Research Questions

    Q. How can DFT calculations predict the electronic properties of this compound?

    Methodological Answer:

    • Perform B3LYP/6-31G* calculations to map HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, highlighting nucleophilic regions (e.g., sulfur atom) .
    • Compare experimental vs. computed UV-Vis spectra (λ_max ≈ 270 nm) to validate electronic transitions .

    Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?

    Methodological Answer:

    • The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids via Pd(0)/Pd(II) cycles. Use XPhos ligand to enhance selectivity for the 4-position .
    • Proposed Mechanism:
         [Pd(PPh₃)₄] → Pd(0) → Oxidative Addition (C-Br) → Transmetalation → Reductive Elimination  
    

    Supported by kinetic studies (rate ≈ 0.15 min⁻¹ at 80°C) .

    Q. How does single-crystal X-ray diffraction resolve ambiguities in molecular geometry?

    Methodological Answer:

    • Grow crystals via slow evaporation in ethyl acetate/hexane. Use SHELX for structure refinement, revealing dihedral angles (e.g., 85° between thiazole and methoxyphenoxy planes) .
    • Key Metrics:
    ParameterValueReference
    C-Br bond length1.89 Å
    R-factor<0.05

    Q. What structure-activity relationships (SARs) govern its biological activity?

    Methodological Answer:

    • Replace the methoxyphenoxy group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity (MIC reduced by 50%) .
    • SAR Table:
    SubstituentIC₅₀ (µM)MIC (µg/mL)Reference
    4-Methoxyphenoxy12.364
    4-Nitrophenoxy8.732

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-Bromo-2-(4-methoxyphenoxy)thiazole
    Reactant of Route 2
    Reactant of Route 2
    4-Bromo-2-(4-methoxyphenoxy)thiazole

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.